2-(2-Bromoethyl)-3-(trifluoromethyl)pyridine
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Overview
Description
2-(2-Bromoethyl)-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromoethyl group at the second position and a trifluoromethyl group at the third position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-3-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 2-ethyl-3-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-(2-substituted)-3-(trifluoromethyl)pyridine derivatives.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-ethyl-3-(trifluoromethyl)pyridine.
Scientific Research Applications
2-(2-Bromoethyl)-3-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-3-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and stability. These interactions can affect biological pathways and molecular targets, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
2-(2-Bromoethyl)-3-(trifluoromethyl)pyridine is unique due to the specific positioning of the bromoethyl and trifluoromethyl groups on the pyridine ring. This arrangement results in distinct chemical properties and reactivity compared to other similar compounds. The presence of both a bromoethyl and a trifluoromethyl group enhances its versatility in synthetic applications and its potential as a precursor in the synthesis of various derivatives.
Properties
Molecular Formula |
C8H7BrF3N |
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Molecular Weight |
254.05 g/mol |
IUPAC Name |
2-(2-bromoethyl)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7BrF3N/c9-4-3-7-6(8(10,11)12)2-1-5-13-7/h1-2,5H,3-4H2 |
InChI Key |
QMWQPGDMADIFQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CCBr)C(F)(F)F |
Origin of Product |
United States |
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